

# A Comparative Guide to Larazotide Acetate and Emerging Therapies for Celiac Disease

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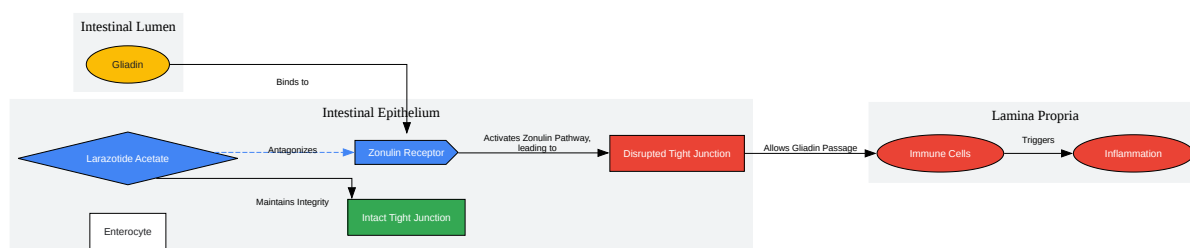
The landscape of celiac disease treatment is evolving beyond the gluten-free diet, with several promising pharmacological agents in development. This guide provides an objective comparison of larazotide acetate, a tight junction regulator, with other emerging therapies, supported by available experimental data from clinical trials.

## Larazotide Acetate: A Tight Junction Modulator

Larazotide acetate is an oral peptide designed to prevent the opening of intestinal tight junctions, thereby reducing the permeation of gliadin and subsequent inflammatory responses.

## Mechanism of Action

Larazotide acetate is believed to act as a zonulin antagonist. In celiac disease, gliadin induces the release of zonulin, which leads to the disassembly of tight junction proteins (Zonula Occludens-1 and occludin) and an increase in intestinal permeability. Larazotide acetate is thought to prevent this cascade, maintaining the integrity of the epithelial barrier.



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Caption: Larazotide Acetate's Mechanism of Action.

## Alternative Therapeutic Strategies

Several alternative approaches targeting different aspects of celiac disease pathogenesis are under investigation.

### Enzyme Therapy: Latiglutenase (IMGX003)

Latiglutenase is an orally administered combination of two enzymes that degrade gluten into smaller, non-immunogenic fragments in the stomach before they reach the small intestine.

### Tissue Transglutaminase 2 (TG2) Inhibition: TAK-227 (ZED1227)

TAK-227 is a selective, oral inhibitor of TG2, an enzyme that deamidates gliadin peptides in the lamina propria, increasing their immunogenicity. By inhibiting TG2, TAK-227 aims to prevent the initial step in the adaptive immune response to gluten.

## Immune Tolerance Induction: KAN-101 and TAK-101

These therapies are designed to induce immune tolerance to gluten.

- KAN-101 is a liver-targeting therapy that delivers gliadin proteins to induce tolerance by leveraging the liver's natural immune-regulating functions.
- TAK-101 consists of gluten peptides encapsulated in nanoparticles, which are taken up by antigen-presenting cells to promote a tolerogenic immune response.

## Immune Modulation: Amlitelimab (SAR445229)

Amlitelimab is a monoclonal antibody that blocks the OX40L signaling pathway, which is involved in T-cell activation and proliferation, thereby aiming to dampen the inflammatory response to gluten.

## Comparative Clinical Trial Data

The following tables summarize key quantitative data from clinical trials of larazotide acetate and its alternatives.

### Table 1: Larazotide Acetate Clinical Trial Results

Trial Identifier	Treatment	Primary Endpoint	Result	p-value
Phase 2b (NCT01396213) <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>	Larazotide Acetate 0.5 mg	Change in Celiac Disease Gastrointestinal Symptom Rating Scale (CeD- GSRS)	Statistically significant improvement vs. placebo	0.022 (ANCOVA)
Larazotide Acetate 1.0 mg	Change in CeD- GSRS	No significant difference vs. placebo	Not significant	
Larazotide Acetate 2.0 mg	Change in CeD- GSRS	No significant difference vs. placebo	Not significant	
Phase 3 (CedLara, NCT03569007) <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>	Larazotide Acetate	Change in CeD PRO abdominal domain score	Trial discontinued due to futility at interim analysis	N/A

**Table 2: Alternative Therapies Clinical Trial Results**

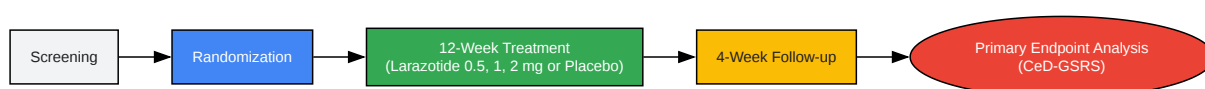
Drug	Trial Identifier	Primary Endpoint	Result (Treatment vs. Placebo)	p-value
Latiglutenase	Phase 2 (NCT03585478) [8][9][10]	Change in Villous Height to Crypt Depth (Vh:Cd) ratio	-0.04 vs. -0.35	0.057
TAK-227 (ZED1227)	Phase 2a[11][12][13]	Attenuation of gluten-induced mucosal damage (Vh:Cd ratio)	Significant attenuation at all doses (10, 50, 100 mg) vs. placebo	<0.001
TAK-101	Phase 2a (NCT03738475) [14][15][16]	Change in IFN- $\gamma$ spot-forming units	88% reduction vs. placebo (2.01 vs. 17.58)	0.006
KAN-101	Phase 2 (ACeD-it, NCT05574010) [17][18][19][20]	Reduction in gluten-induced symptoms	Clinically significant reductions in multiple symptoms	Data pending full publication
Amlitelimab	Phase 2 (ASPIRION, NCT05247735) [21][22][23][24][25]	Change in Vh:Cd ratio	Ongoing, results not yet reported	N/A

## Experimental Protocols of Key Clinical Trials

### Larazotide Acetate Phase 2b Trial (NCT01396213)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[3]
- Patient Population: 342 adults with celiac disease on a gluten-free diet for at least 12 months with persistent symptoms.[1]

- Intervention: Larazotide acetate (0.5 mg, 1 mg, or 2 mg) or placebo administered three times daily for 12 weeks.[1]
- Primary Endpoint: Change from baseline in the weekly average Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) score.[3]
- Secondary Endpoints: Included changes in the Celiac Disease Patient-Reported Outcome (CeD PRO) scores and safety.[1]



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Caption: Larazotide Acetate Phase 2b Trial Workflow.

## Latiglutenase Phase 2 Trial (NCT03585478)

- Study Design: A randomized, double-blind, placebo-controlled trial with a gluten challenge.[8]
- Patient Population: 43 adults with confirmed celiac disease on a gluten-free diet.[10]
- Intervention: Latiglutenase (1200 mg) or placebo taken with meals containing 2g of gluten daily for 6 weeks.[9]
- Primary Endpoint: Change from baseline in the Villous Height to Crypt Depth (Vh:Cd) ratio. [10]
- Secondary Endpoints: Included changes in intraepithelial lymphocyte (IEL) density and symptom severity.[10]

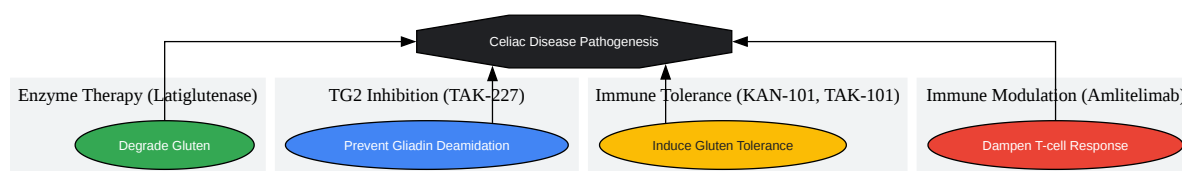
## TAK-227 (ZED1227) Phase 2a Trial

- Study Design: A randomized, double-blind, placebo-controlled trial with a gluten challenge. [11]

- Patient Population: Approximately 160 adults with celiac disease in remission on a gluten-free diet.[11]
- Intervention: ZED1227 (10 mg, 50 mg, or 100 mg) or placebo taken daily for 6 weeks, with a daily 3g gluten challenge.[13]
- Primary Endpoint: Attenuation of gluten-induced duodenal mucosal damage, measured by the change in Vh:Cd ratio.[11]
- Secondary Endpoints: Included changes in IEL density, symptoms, and quality of life.[11]

## TAK-101 Phase 2a Trial (NCT03738475)

- Study Design: A randomized, double-blind, placebo-controlled trial.[14]
- Patient Population: 33 adults with celiac disease on a gluten-free diet.[14]
- Intervention: Two intravenous doses of TAK-101 or placebo one week apart, followed by a 14-day gluten challenge.[14]
- Primary Endpoint: Change from baseline in the number of interferon- $\gamma$  (IFN- $\gamma$ ) spot-forming units in response to gliadin.[14]
- Secondary Endpoints: Included changes in Vh:Cd ratio and T-cell responses.[14]



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Caption: Logical Relationship of Alternative Celiac Disease Therapies.

## Conclusion

Larazotide acetate showed initial promise in Phase 2 trials for symptomatic relief in celiac disease patients on a gluten-free diet, but its development was halted after a challenging Phase 3 trial. The current therapeutic pipeline for celiac disease is diverse, with several promising agents targeting different mechanisms of the disease's pathogenesis. Enzyme therapies, TG2 inhibitors, and immune-modulating agents have all demonstrated encouraging results in Phase 2 trials, with some advancing to later-stage studies. The data presented in this guide highlights the varied approaches and the ongoing efforts to provide effective non-dietary treatments for individuals with celiac disease. Further research and completion of ongoing clinical trials will be crucial in determining the future landscape of celiac disease management.

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